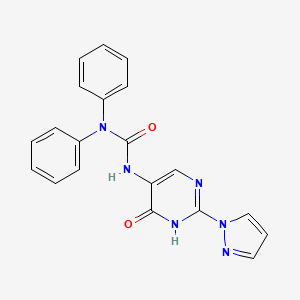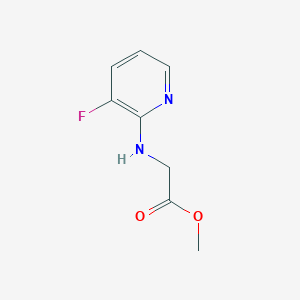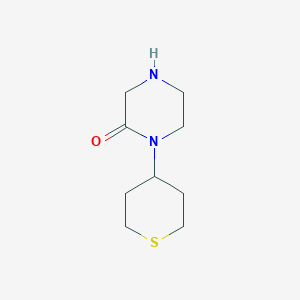![molecular formula C14H13N3 B13871002 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is a compound that features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic ring system consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the desired positions.
Preparation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl or carboxyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a scaffold for the development of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine, used in various chemical and biological applications.
7-Azaindole: Another compound with a similar bicyclic structure, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the phenylmethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new materials and drugs .
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-3-5-11(6-4-10)13-8-12-2-1-7-16-14(12)17-13/h1-8H,9,15H2,(H,16,17) |
InChI Key |
NUUYAANXMBNNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

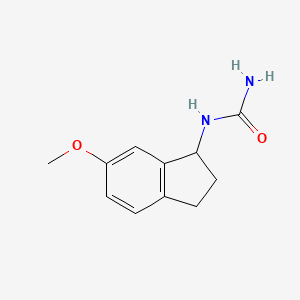
![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
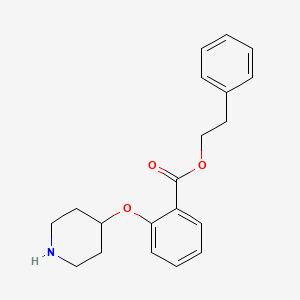
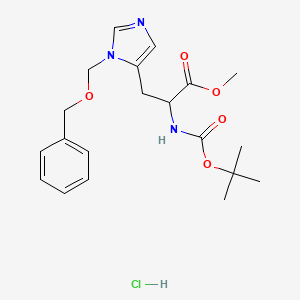

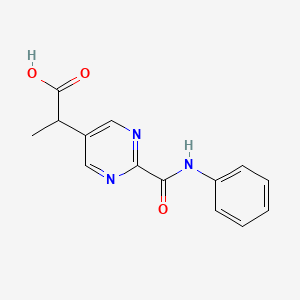
![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
